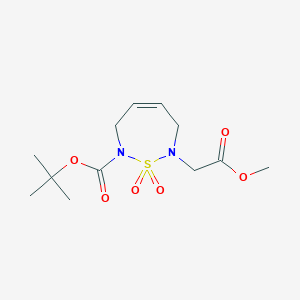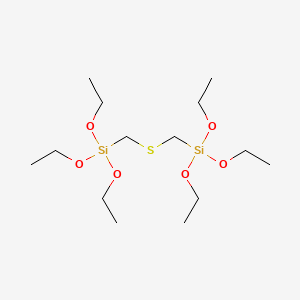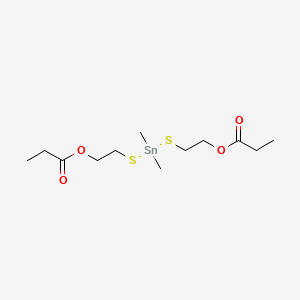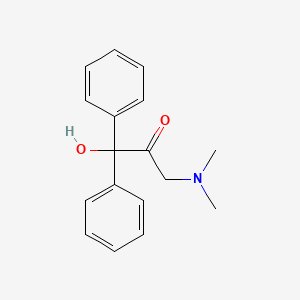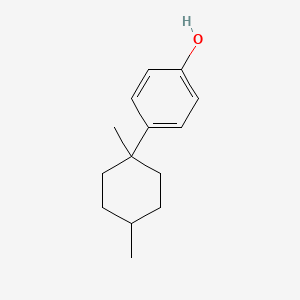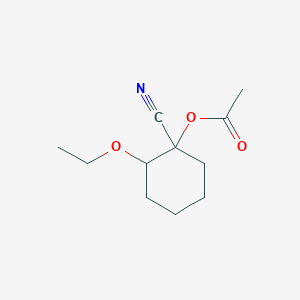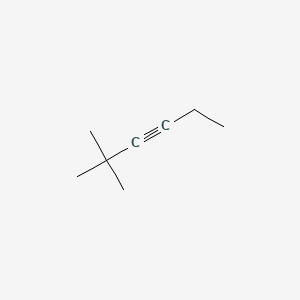![molecular formula C31H23N5Na2O9S2 B13795028 Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate CAS No. 5893-30-1](/img/structure/B13795028.png)
Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate is a synthetic azo dye known for its vibrant red color. It is commonly referred to as Direct Red 81 and is used extensively in the textile industry for dyeing cotton and other cellulosic fibers .
Méthodes De Préparation
The synthesis of Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate involves a multi-step process. The key steps include:
Diazotization: This involves the reaction of an aromatic amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative to form the azo dye.
Industrial production methods often involve large-scale batch processes where the reactants are mixed in reactors, and the product is isolated through filtration and drying .
Analyse Des Réactions Chimiques
Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the breakdown of the azo bonds.
Reduction: Reduction reactions typically involve the cleavage of the azo bonds, resulting in the formation of aromatic amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium dithionite for reduction, and various electrophiles for substitution reactions .
Applications De Recherche Scientifique
Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate has several scientific research applications:
Chemistry: It is used as a pH indicator and in various analytical techniques.
Biology: The compound is used in histology for staining tissues, particularly in identifying cellular components.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to bind to specific cellular targets.
Industry: Apart from textile dyeing, it is used in the paper and leather industries for coloring purposes
Mécanisme D'action
The mechanism of action of Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate involves its interaction with cellular components. The compound binds to proteins and nucleic acids, altering their structure and function. This binding is facilitated by the azo groups and the sulfonate groups, which interact with amino and nucleic acid residues .
Comparaison Avec Des Composés Similaires
Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate is unique due to its specific structure, which imparts distinct color properties and binding affinities. Similar compounds include:
Disodium 4-hydroxy-3-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-2-sulfonate:
Disodium 4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-2-sulfonate:
Propriétés
Numéro CAS |
5893-30-1 |
|---|---|
Formule moléculaire |
C31H23N5Na2O9S2 |
Poids moléculaire |
719.7 g/mol |
Nom IUPAC |
disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C31H25N5O9S2.2Na/c1-18-14-26(27(45-2)17-25(18)34-33-21-8-11-23(12-9-21)46(39,40)41)35-36-29-28(47(42,43)44)16-20-15-22(10-13-24(20)30(29)37)32-31(38)19-6-4-3-5-7-19;;/h3-17,37H,1-2H3,(H,32,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
Clé InChI |
RDPMUNYXEPFWNS-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])OC)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)C5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


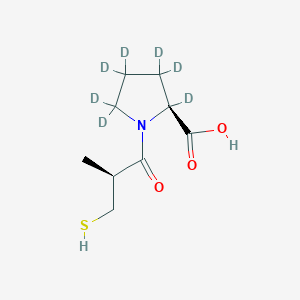

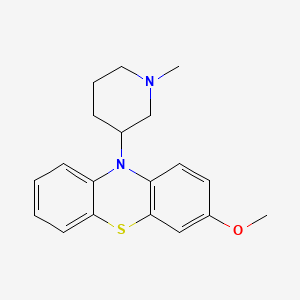
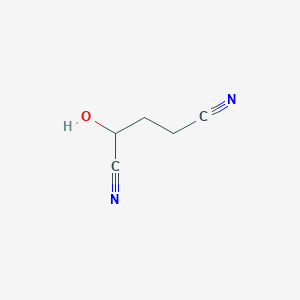
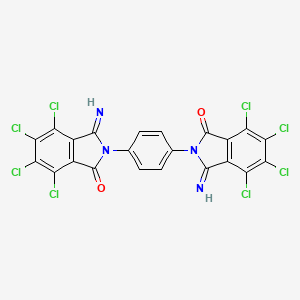
![Acetamide,2-[[3-(furan-2-ylmethyl)-3,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B13794987.png)
![N-(4-hydroxy-2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B13794998.png)
